N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. Its molecular structure comprises a thienopyrimidine core linked to a fluorobenzamide moiety, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Based on the structure of the compound, it is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been studied for their potential as antitubercular agents and fungicides . They can be synthesized using various methods, including one-pot three-component cyclocondensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thienopyrimidine Formation: : The thienopyrimidine core can be synthesized via a multistep process, starting with the cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
Fluorobenzamide Attachment: : The resultant intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a suitable base, like triethylamine, to form the final compound.
Industrial Production Methods
Industrial synthesis typically involves batch or continuous flow processes, ensuring the purity and yield of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Oxidation: : The thienopyrimidine core can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reductive transformations can modify the functional groups present on the thienopyrimidine or benzamide moieties, often using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions on the fluorobenzamide part can replace the fluorine atom with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide finds applications across various domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological targets, potentially serving as a lead compound in drug discovery.
Medicine: : Investigated for its therapeutic potentials, such as anticancer, antiviral, or anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and fine chemicals.
Comparison with Similar Compounds
Compared to structurally related compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide exhibits unique properties due to the combination of its thienopyrimidine and fluorobenzamide units:
Thieno[3,2-d]pyrimidines: : While other thienopyrimidines are known, the specific functionalization with a fluorobenzamide group distinguishes this compound, enhancing its potential for diverse biological activities.
Fluorobenzamides: : The inclusion of a thienopyrimidine core sets it apart from other fluorobenzamides, contributing to its unique reactivity and interaction profile.
Similar compounds include thieno[3,2-d]pyrimidines without the fluorobenzamide moiety and various fluorobenzamides lacking the thienopyrimidine structure.
This compound's versatility and potential make it a captivating subject for further exploration in scientific research and industrial applications
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJIUZQFRKCELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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